molecular formula C5H12O8P2 B1241922 3-Formylbutyl diphosphate

3-Formylbutyl diphosphate

Cat. No.: B1241922
M. Wt: 262.09 g/mol
InChI Key: KIJIIIDYDGXWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylbutyl diphosphate, also known as TUBAg1, is a naturally occurring phosphoantigen first identified and isolated from Mycobacterium species . This compound is of significant research interest in the field of immunology for its role in activating human Vγ2Vδ2 T cells, a major subset of γδ T cells . These cells are a crucial component of the innate immune system and bridge innate and adaptive immunity. The activation of Vγ2Vδ2 T cells by phosphoantigens like this compound triggers a rapid and potent immune response, including the production of cytokines and the induction of cytotoxic activity . It is important for researchers to note that subsequent studies have indicated that the originally proposed structure for a class of natural phosphoantigens (TUBags) required revision, and the synthetic 3-formyl-1-butyl diphosphate isomer was found to have lower biological activity compared to the highly active natural isomer (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) . This makes this compound a critical tool for comparative studies to elucidate the precise structure-activity relationships essential for T cell receptor recognition and activation. Researchers utilize this compound to explore immune responses to microbial infections and to investigate potential immunotherapeutic strategies for cancer and infectious diseases . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O8P2

Molecular Weight

262.09 g/mol

IUPAC Name

(3-methyl-4-oxobutyl) phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h4-5H,2-3H2,1H3,(H,10,11)(H2,7,8,9)

InChI Key

KIJIIIDYDGXWFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)C=O

Synonyms

3-formyl-1-butyl diphosphate
3-formyl-1-butyl pyrophosphate

Origin of Product

United States

Biosynthetic and Metabolic Pathways Associated with Diphosphate Intermediates

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway in Prokaryotes and Parasites

The MEP pathway, also known as the non-mevalonate pathway, is indispensable for the synthesis of essential isoprenoids in a wide range of organisms, including many pathogenic bacteria and malaria parasites. wikipedia.orgwikipedia.orgnih.gov Its absence in humans makes it an attractive target for the development of novel antimicrobial drugs. nih.govnih.gov The pathway converts simple sugars, pyruvate (B1213749) and glyceraldehyde 3-phosphate, into IPP and DMAPP through a series of seven enzymatic reactions. researchgate.netresearchgate.net

The current, well-established model of the MEP pathway does not include 3-Formylbutyl diphosphate (B83284). Instead, extensive research has identified (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) as the key penultimate intermediate. wikipedia.orgnih.gov HMBPP is a critical metabolite, acting as the most potent known natural phosphoantigen for human Vγ9Vδ2 T cells, with a bioactivity thousands of times greater than any other natural compound, including IPP. wikipedia.orgnih.govresearchgate.net

The formation of HMBPP is catalyzed by the enzyme HMBPP synthase (also known as IspG or GcpE), which facilitates the reductive ring-opening of the cyclic intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). wikipedia.orgnih.gov In the final step of the pathway, HMBPP is converted into a mixture of IPP and DMAPP by the enzyme HMBPP reductase (also known as IspH or LytB), an iron-sulfur cluster-containing protein. wikipedia.orgpatsnap.comgenome.jp

Table 1: Key Intermediates and Enzymes of the MEP Pathway

Step Substrate Enzyme Product
1 Pyruvate + Glyceraldehyde 3-phosphate 1-deoxy-D-xylulose-5-phosphate synthase (DXS) 1-deoxy-D-xylulose 5-phosphate (DXP)
2 1-deoxy-D-xylulose 5-phosphate (DXP) 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) 2-C-methyl-D-erythritol 4-phosphate (MEP)
3 2-C-methyl-D-erythritol 4-phosphate (MEP) 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD) 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
4 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)
5 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) + CMP
6 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)

Source: Adapted from wikipedia.orgnih.govresearchgate.netwikipedia.orgresearchgate.net

Proposed Involvement of 3-Formylbutyl Diphosphate in Early MEP Pathway Models

Comparative Analysis with the Mevalonate (B85504) (MVA) Pathway

While both the MEP and MVA pathways accomplish the same goal of producing IPP and DMAPP, they are distinct in their biochemistry, evolutionary origin, and subcellular localization in organisms like plants. nih.govwikipedia.org

The most fundamental difference between the two pathways lies in their starting materials. The MVA pathway begins with the condensation of three molecules of acetyl-CoA. nih.govresearchgate.net In contrast, the MEP pathway utilizes one molecule of pyruvate and one molecule of glyceraldehyde 3-phosphate (GAP), both of which are central intermediates in glycolysis. researchgate.netresearchgate.net This divergence in precursor utilization also has implications for carbon efficiency; the MEP pathway is theoretically more carbon-efficient as less carbon is lost as CO2 compared to the generation of acetyl-CoA for the MVA pathway. frontiersin.orgresearchgate.net

Despite their different initial steps and intermediates, both pathways converge to synthesize the same two C5 building blocks: IPP and DMAPP. nih.govresearchgate.netfrontiersin.org In the MVA pathway, IPP is formed through a series of phosphorylations and a final decarboxylation of mevalonate. nih.gov In the MEP pathway, IPP and DMAPP are produced simultaneously in the final step from the reduction of HMBPP. nih.govpatsnap.com In both cases, the enzyme isopentenyl diphosphate isomerase (IDI) can interconvert IPP and DMAPP, thus balancing the pool of these two essential precursors for subsequent isoprenoid biosynthesis. researchgate.netfrontiersin.org

Table 2: Comparison of the MEP and MVA Pathways

Feature MEP Pathway MVA Pathway
Primary Precursors Pyruvate, Glyceraldehyde 3-phosphate researchgate.netresearchgate.net Acetyl-CoA nih.govresearchgate.net
Cellular Location (in plants) Plastids wikipedia.orgresearchgate.net Cytosol, Endoplasmic Reticulum wikipedia.orgnumberanalytics.com
Organism Distribution Most bacteria, cyanobacteria, green algae, plant plastids, apicomplexan parasites nih.govwikipedia.org Archaea, fungi, animals, plant cytosol, some Gram-positive bacteria nih.govnih.gov
Key Intermediate (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) wikipedia.org 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.gov
Final Products Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) nih.gov Isopentenyl diphosphate (IPP), converted to DMAPP by an isomerase nih.govnih.gov

| Carbon Efficiency | Higher; less CO2 loss frontiersin.orgresearchgate.net | Lower; CO2 loss during acetyl-CoA formation researchgate.net |

Divergent Precursor Utilization (Acetyl-CoA vs. Pyruvate/Glyceraldehyde 3-Phosphate)

Genetic and Enzymatic Regulation of Diphosphate Pathway Flux

The flow of metabolites (flux) through the MEP pathway is tightly regulated at multiple levels to meet the cell's demand for isoprenoids without wasting energy and resources. This regulation occurs at both the genetic and enzymatic levels. oup.comrsc.org

The first enzyme of the pathway, DXS, is a major control point. nih.govoup.complos.org Its activity is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP, which provides a rapid mechanism to down-regulate flux when the products accumulate. rsc.org In addition to this allosteric regulation, the expression of the DXS gene is often highly regulated at the transcriptional level in response to developmental cues and environmental stresses. nih.govplos.org

The second enzyme, DXR, also represents a significant regulatory node. plos.orgplos.org The stability of the DXR protein can be influenced by substrate binding, and inhibitors of this enzyme have been shown to affect the expression of other genes in the pathway. plos.org For instance, blocking DXR can lead to an accumulation of DXS protein, indicating a complex post-transcriptional regulatory network. plos.org

Further regulation involves the stability of pathway enzymes. In plants, the levels of certain MEP pathway enzymes are controlled by chloroplast-localized protease systems, such as the Clp protease. frontiersin.org This proteostatic regulation can link the pathway's activity to signals from other cellular processes, like photosynthesis, ensuring that the production of isoprenoids is coordinated with the availability of carbon, ATP, and reducing power. rsc.orgfrontiersin.org The enzymes IspG and IspH are particularly sensitive to oxidative stress due to their iron-sulfur clusters, adding another layer of environmental regulation to the pathway's final steps. researchgate.netfrontiersin.org

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound -
3-formyl-1-butyl pyrophosphate 3-FBPP
2-C-Methyl-D-Erythritol 4-Phosphate MEP
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate HMBPP
Mevalonate MVA
Acetyl-CoA -
Pyruvate -
Glyceraldehyde 3-phosphate GAP
Isopentenyl diphosphate IPP
Dimethylallyl diphosphate DMAPP
1-deoxy-D-xylulose 5-phosphate DXP
4-diphosphocytidyl-2-C-methyl-D-erythritol CDP-ME
4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate CDP-MEP
2-C-methyl-D-erythritol 2,4-cyclodiphosphate MEcPP

Chemical Synthesis and Analog Development of Diphosphate Compounds for Research

Methodologies for the Chemical Synthesis of 3-Formylbutyl Diphosphate (B83284)

The synthesis of a polar, often unstable molecule like 3-Formylbutyl diphosphate necessitates sophisticated chemical and biochemical strategies. These approaches aim to achieve high yields and stereochemical purity, which are critical for its use in biological assays.

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of traditional organic chemistry, providing an efficient pathway to complex natural products and their analogs. nih.govunimi.it This combined approach allows for transformations that are difficult to achieve through purely chemical means, such as regio- and stereoselective reactions under mild conditions. nih.gov For instance, in the synthesis of artemisinin (B1665778) precursors, a sesquiterpene cyclase enzyme acts on a farnesyl diphosphate analog to create multiple stereocenters in a single step. nih.gov Diphosphorylation of an alcohol precursor, such as 3-formyl-n-butyl alcohol, is a key step, often accomplished by reaction with a pyrophosphate donor like tris(tetra-n-butylammonium) hydrogen pyrophosphate. nih.gov

Stereoselective synthesis is crucial for producing biologically active molecules, as enzymes are highly specific to the three-dimensional structure of their substrates. beilstein-journals.orgresearchgate.net Methodologies for the stereoselective synthesis of related structures, such as α-aminophosphonates or pinane-based amino-diols, often rely on chiral auxiliaries or catalysts to control the formation of stereocenters. beilstein-journals.orgresearchgate.net The synthesis of a specific enantiomer of this compound would likely involve either a stereoselective chemical step, such as an asymmetric reduction or alkylation, or the use of a stereospecific enzyme in a chemoenzymatic pathway. nih.govrsc.org

Following synthesis, rigorous purification is essential to remove unreacted starting materials, byproducts, and reagents. Due to the polar and charged nature of diphosphate compounds, purification techniques often involve specialized chromatography methods. Reverse-phase column chromatography is a common method used for purifying diphosphate analogs. core.ac.uk The process typically involves multiple chromatographic steps to achieve the high purity required for biological studies. nih.govnih.gov

Characterization confirms the identity and structure of the synthesized molecule and its intermediates. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to elucidate the carbon-hydrogen framework and confirm the presence and chemical environment of the phosphate (B84403) groups. core.ac.uk

Mass Spectrometry (MS) : Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound and confirm its elemental composition. core.ac.uk

These purification and characterization steps are critical for ensuring that the compound used in subsequent biological assays is the correct, pure substance, thereby guaranteeing the reliability of the experimental results. core.ac.uknih.gov

Chemoenzymatic and Stereoselective Synthetic Routes

Design and Synthesis of Diphosphate Substrate Analogs for Mechanistic Probes

Substrate analogs are powerful tools in biochemistry for studying enzyme function. rsc.org By modifying the structure of a natural substrate like this compound, researchers can create molecules that act as inhibitors or probes to investigate an enzyme's catalytic mechanism. acs.orgnih.govnih.gov A common strategy involves replacing the chemically labile pyrophosphate (P-O-P) bond with more stable mimics, such as a phosphonoacetate (P-C) linkage, to create analogs resistant to cellular phosphatases. rsc.org The design of these analogs is critical; even small structural changes can have profound effects on their biological activity. rsc.org

Diphosphate analogs are widely used to probe the kinetics of enzyme-catalyzed reactions and to act as inhibitors. academie-sciences.fracs.org By measuring how these analogs interact with an enzyme, researchers can determine key kinetic parameters, such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢ). acs.orgnih.gov These values provide quantitative insight into the potency of an inhibitor and its mode of action.

For example, an epoxy-containing analog of isopentenyl diphosphate was designed as a mechanism-based irreversible inhibitor for Type II Isopentenyl Diphosphate Isomerase. acs.orgnih.gov Kinetic analysis of this interaction yielded specific parameters that defined its inhibitory power. acs.orgnih.gov Similarly, analogs of glyceraldehyde-3-phosphate (D-Ga3P) were tested as inhibitors of non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase, revealing that modifications at different positions on the substrate had varied effects on enzyme binding and activity. conicet.gov.ar

Below is a table summarizing kinetic data for representative substrate analogs from published research, illustrating the type of information gained from such studies.

AnalogTarget EnzymeType of InhibitionKinetic Parameters
Epoxy Isopentenyl Diphosphate Analog acs.orgnih.govType II Isopentenyl Diphosphate IsomeraseIrreversibleKᵢ = 1.4 ± 0.3 µM; kᵢ = 0.37 ± 0.07 min⁻¹
3-Phosphoglycerate conicet.gov.arGAPNCompetitiveKᵢ = 525 µM
Glyceraldehyde conicet.gov.arGAPNCompetitiveKᵢ = 1.1 mM
L-Glyceraldehyde-3-phosphate conicet.gov.arGAPNCompetitiveKᵢ = 5.5 mM

This table is generated based on data for analogous compounds, as specific data for this compound is not available in the provided search results.

These studies are essential for drug development, where the goal is often to design highly potent and selective enzyme inhibitors. academie-sciences.fr

Non-natural substrates and their analogs are indispensable for dissecting the step-by-step mechanisms of enzyme reactions. nih.govwisc.edu These molecules can act as "mechanistic probes" that trap the enzyme at a specific stage of the catalytic cycle or react in a way that reveals key chemical events. acs.orgnih.gov

One powerful application is the use of stable analogs of proposed reaction intermediates. By co-crystallizing an enzyme with such an analog, researchers can use X-ray crystallography to obtain a high-resolution "snapshot" of the enzyme's active site during a specific mechanistic step. nih.gov This provides direct evidence for the role of specific amino acid residues and the conformation of the substrate during catalysis. nih.govpnas.org

Furthermore, the use of mechanism-based inhibitors—analogs that are chemically transformed by the enzyme into a reactive species that covalently modifies the active site—can provide definitive proof of a proposed reaction pathway. acs.orgnih.gov For example, studies with an epoxy analog of isopentenyl diphosphate led to the formation of a covalent adduct with an FMN cofactor, providing strong evidence for the chemical mechanism of the isomerase enzyme. acs.orgnih.gov By observing how enzymes process non-natural substrates, scientists can infer the constraints and capabilities of the catalytic machinery, guiding efforts in enzyme engineering and biocatalysis. nih.govacs.org

Advanced Analytical Methodologies for Diphosphate Metabolite Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of novel compounds like 3-Formylbutyl diphosphate (B83284). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For phosphate-containing compounds, ³¹P NMR is particularly diagnostic. While specific NMR data for 3-Formylbutyl diphosphate is not extensively published, analysis of analogous organophosphorus compounds, such as diethyl (1-formylbutyl)phosphonate, provides insight into the expected spectral characteristics. In related compounds, the phosphorus atom in the aldehyde (CHO) form exhibits a distinct chemical shift. orgsyn.org

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra are used to delineate the carbon skeleton and the position of the formyl and diphosphate groups. In a related structure, the aldehydic proton shows a characteristic signal, and the carbon atoms of the butyl chain and the carbonyl group can be assigned based on their chemical shifts and coupling constants (J-coupling) to the phosphorus atom. orgsyn.org The purity of a sample can also be assessed by the absence of extraneous peaks in the NMR spectrum.

Table 1: Representative NMR Data for Analogous Organophosphorus Aldehydes This table is based on data for diethyl (1-formylbutyl)phosphonate and serves as an illustrative example of the type of data obtained for structural elucidation.

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J)Assignment
³¹P +19.4-P-CH (CHO form)
¹H 9.6dAldehydic proton (CHO)
¹H 4.1dqO-CH₂
¹H 2.9mP-CH
¹³C 196.0-Carbonyl (C=O)
¹³C 52.6d, JPC 126.0 HzP-CH (CHO form)
¹³C 25.5-CH₂
¹³C 21.3-CH₂
¹³C 13.7-CH₃-CH₂

Data sourced from an organic synthesis procedure for a related compound. orgsyn.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. Using soft ionization techniques like electrospray ionization (ESI), the molecular ion of the target compound can be observed with high accuracy. acdlabs.com For this compound, analysis in negative ion mode is typical for pyrophosphorylated species.

Tandem mass spectrometry (MS/MS or MSⁿ) provides structural information through controlled fragmentation of the molecular ion. researchgate.net In the analysis of mycobacterial phosphoantigens, including the family to which this compound belongs, electrospray ionization-MS has been used to identify key fragments. researchgate.net The observed fragmentation patterns, such as the loss of a pyrophosphate monoester group or other diagnostic neutral losses, help to confirm the presence of the carbonyl group and the diphosphate moiety. researchgate.netnih.gov For instance, the mass spectrum of a related pyrophosphate monoester showed diagnostic fragments corresponding to a ketene (B1206846) loss and a pyrophosphate loss, confirming the presence of a carbonyl group. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for Pyrophosphate-Containing Molecules This table illustrates common fragmentation patterns observed in the mass spectrometric analysis of organophosphate compounds.

Ion Descriptionm/z (mass-to-charge ratio)Fragmentation Pathway
[M-H]⁻ Compound-specificDeprotonated molecular ion
[M-H-H₂O]⁻ [M-H]⁻ - 18Loss of a water molecule
[M-H-HPO₃]⁻ [M-H]⁻ - 80Loss of a phosphate (B84403) group
[M-H-H₄P₂O₇]⁻ [M-H]⁻ - 178Loss of pyrophosphoric acid
[H₂PO₄]⁻ 97Phosphate fragment
[P₂O₇H₃]⁻ 177Pyrophosphate fragment

Fragmentation pathways are general and can vary based on the specific molecule and instrument conditions. researchgate.netresearchgate.net

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are essential for isolating this compound from complex biological mixtures and for its quantification. High-performance liquid chromatography is the predominant technique used for analyzing such polar, non-volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating water-soluble metabolites like organophosphates. nih.gov For diphosphate compounds, which are highly polar, ion-pair reversed-phase HPLC or anion-exchange chromatography are often employed. cerealsgrains.orgjapsonline.com

In ion-pair HPLC, a reagent such as tetrabutylammonium (B224687) hydroxide (B78521) is added to the mobile phase to form a neutral ion pair with the anionic diphosphate, allowing for its retention on a non-polar stationary phase like a C18 column. cerealsgrains.orgjapsonline.com The separation can be optimized by adjusting mobile phase components, such as the concentration of the ion-pairing reagent, the organic modifier (e.g., acetonitrile (B52724) or methanol), and the pH. nih.gov Isocratic or gradient elution may be used to achieve optimal resolution from other cellular components. nih.gov

Coupling with Spectroscopic Detectors (e.g., DAD)

To detect and identify the compound as it elutes from the HPLC column, various detectors are used. A Diode-Array Detector (DAD), also known as a photodiode-array (PDA) detector, is a powerful tool that provides ultraviolet-visible (UV-Vis) spectra of the eluting peaks. While the diphosphate group itself does not absorb significantly in the UV range, the formyl (aldehyde) group has a characteristic UV absorbance. nih.gov A DAD can measure the absorbance across a range of wavelengths simultaneously, providing a UV spectrum that can aid in peak identification and purity assessment. The lack of a strong chromophore in many isoprenoid precursors, however, can present a challenge. plos.orgplos.org

For more definitive identification and quantification, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. This technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS, making it the gold standard for analyzing complex biological samples. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-Formylbutyl diphosphate to ensure high chemical purity?

  • Methodological Answer : Synthesis should involve phosphorylation of the precursor alcohol using pyrophosphoryl chloride under anhydrous conditions, followed by purification via ion-exchange chromatography to separate unreacted intermediates. Crystallization in ethanol/water mixtures can enhance purity. Analytical validation using HPLC with UV detection (e.g., at 260 nm for phosphate groups) and comparison to certified standards is critical .
  • Safety Note : Use protective gloves, eyewear, and fume hoods to avoid exposure, as phosphorylating agents are corrosive .

Q. How can researchers quantify this compound in biological matrices, and what analytical challenges arise?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., deuterated analogs) is optimal for sensitivity. Sample preparation should include solid-phase extraction to remove interfering metabolites. Challenges include ion suppression from co-eluting phosphates and instability of the compound in aqueous solutions; adding chelators (e.g., EDTA) minimizes degradation .

Advanced Research Questions

Q. What role does this compound play in terpene biosynthesis, and how can its enzymatic turnover be measured?

  • Methodological Answer : As a potential intermediate in the methylerythritol phosphate (MEP) pathway, its incorporation into terpenes can be tracked via 13C^{13}\text{C}- or 32P^{32}\text{P}-isotopic labeling followed by NMR or autoradiography. Enzymatic assays using recombinant geranyl diphosphate synthase (GDPS) require monitoring pyrophosphate release via coupled enzymatic systems (e.g., pyrophosphatase-linked NADH oxidation) .

Q. How can researchers resolve contradictions in substrate specificity data for enzymes interacting with this compound?

  • Methodological Answer : Use kinetic isotope effect (KIE) studies to distinguish between binding and catalytic steps. Structural analysis (e.g., X-ray crystallography or cryo-EM) of enzyme-ligand complexes can identify conformational changes. Cross-validate findings using site-directed mutagenesis targeting active-site residues .

Q. What strategies mitigate interference from crystal water or salt forms in analytical standardization of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) quantifies crystal water content, while Karl Fischer titration determines residual moisture. For salt forms, use ion-pair chromatography with MS detection to distinguish between mono- and diphosphate species. Reference standards must be stored desiccated at -20°C .

Q. How can isotopic labeling elucidate the metabolic fate of this compound in plant or microbial systems?

  • Methodological Answer : Incorporate 18O^{18}\text{O}-labeled phosphate groups during synthesis and track isotopic enrichment via high-resolution MS. For metabolic flux analysis, combine 13C^{13}\text{C}-glucose feeding with kinetic modeling to map incorporation into downstream isoprenoids .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for interpreting variable enzymatic activity data involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Michaelis-Menten curve fitting with bootstrap error estimation) to account for heteroscedasticity. Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.